Comparative GPR35 Agonist Activity of 5-Nitro-2-(phenylthio)benzoic Acid in Human Cell Assays
5-Nitro-2-(phenylthio)benzoic acid demonstrates quantifiable agonist activity at the human GPR35 receptor. In a dynamic mass redistribution assay using HT-29 human colorectal adenocarcinoma cells, the compound exhibited an EC₅₀ of 2.18 μM (2,180 nM) [1]. This activity profile is consistent with its classification as a GPR35 agonist and informs its utility in GPCR signaling research. Notably, the EC₅₀ value differentiates this compound from pamoic acid (5-nitro-2-(3-phenylpropylamino)benzoic acid), a structurally related GPR35 agonist that contains an amino linker rather than a thioether linkage, highlighting how sulfur versus nitrogen substitution at the 2-position modulates receptor engagement [2].
| Evidence Dimension | GPR35 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 2.18 μM (2,180 nM) |
| Comparator Or Baseline | Pamoic acid (5-nitro-2-(3-phenylpropylamino)benzoic acid): identified as GPR35 agonist; structural comparator differing in 2-position linker (S vs NH) |
| Quantified Difference | Target compound EC₅₀ = 2.18 μM; direct EC₅₀ comparison to pamoic acid not available in same assay system; differentiation based on linker chemistry |
| Conditions | Human GPR35 expressed in HT-29 cells; dynamic mass redistribution response |
Why This Matters
The quantifiable EC₅₀ value enables researchers to benchmark this compound's potency against other GPR35 tool compounds when designing GPCR signaling experiments or screening campaigns.
- [1] BindingDB. BDBM50575539 (CHEMBL4859675). EC₅₀: 2.18E+3 nM. Agonist activity at human GPR35 receptor expressed in HT-29 cells assessed as dynamic mass redistribution response. Accessed 2026. View Source
- [2] Frontiers in Pharmacology. Endogenous Ligands for GPR35. Review identifying pamoic acid (5-nitro-2-(3-phenylpropylamino)benzoic acid) as a GPR35 agonist from Prestwick Chemical Library screening. Accessed 2026. View Source
